molecular formula C7H11N3 B1390641 1-(Pyrrolidin-3-YL)-1H-imidazole CAS No. 64074-20-0

1-(Pyrrolidin-3-YL)-1H-imidazole

Cat. No.: B1390641
CAS No.: 64074-20-0
M. Wt: 137.18 g/mol
InChI Key: WHQNOBWFVDSYOK-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-3-YL)-1H-imidazole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Angiotensin II Receptor Antagonism

  • Angiotensin II Receptor Antagonists : Compounds related to 1-(Pyrrolidin-3-YL)-1H-imidazole have been investigated for their role as angiotensin II receptor antagonists. These antagonists are crucial in regulating blood pressure and may have therapeutic potential in treating hypertension and related cardiovascular disorders. The paper by Bovy et al. (1993) discusses compounds that exhibited significant antagonistic activity, showing promise in controlling angiotensin-induced blood pressure increases (Bovy et al., 1993).

Cytoprotective Effects

  • Cytoprotective Antiulcer Activity : The derivatives of this compound have demonstrated cytoprotective effects. Ikeda et al. (1996, 1997) have synthesized and evaluated compounds for their ability to inhibit gastric lesions in rats, suggesting potential applications in treating gastric mucosal ulcers and improving gastrointestinal health (Ikeda et al., 1996); (Ikeda et al., 1997).

Gene Silencing

  • Gene Silencing for Renal Diseases : Matsuda et al. (2006) explored pyrrole-imidazole (Py-Im) polyamides, related to this compound, as gene-silencing agents. These compounds were studied for their potential to inhibit the expression of TGF-beta1, a gene implicated in progressive renal diseases. This research points to the therapeutic potential of these compounds in treating renal diseases and possibly other TGF-beta1-associated diseases (Matsuda et al., 2006).

Modulation of GABAA Receptors

  • Modulation of GABAA Receptors : Grunwald et al. (2006) studied the anxiolytic properties of new series of imidazolones and pyrrolones, which are structurally related to this compound. These compounds were tested for their potential to modulate the GABAA receptor response, providing insights into their possible use in treating anxiety-related disorders (Grunwald et al., 2006).

Pharmacokinetics

  • Pharmacokinetic Properties : Raskatov et al. (2012) studied the pharmacokinetic properties of pyrrole-imidazole (Py-Im) polyamides, analyzing how their structure influences their distribution and toxicity in vivo. This research is crucial for understanding how these compounds behave in the body and how they can be optimized for therapeutic use (Raskatov et al., 2012).

Mechanism of Action

Future Directions

Pyrrolidine compounds have shown potential in drug discovery, particularly in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-3-YL)-1H-imidazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, it can inhibit the activity of enzymes like acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit receptors on the cell surface, leading to downstream signaling events that affect cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic cation transporters, and distributed within different tissues based on its affinity for certain proteins . The localization and accumulation of the compound can affect its activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes and other proteins involved in cellular processes . The localization of the compound can influence its effectiveness and the nature of its interactions with biomolecules .

Properties

IUPAC Name

1-pyrrolidin-3-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNOBWFVDSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672422
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64074-20-0
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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